molecular formula C15H6F3I2NO3 B2901031 5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one CAS No. 439107-45-6

5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B2901031
CAS No.: 439107-45-6
M. Wt: 559.021
InChI Key: NSTYZTYUNWTFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one is a specialized benzoxazolone derivative of significant interest in chemical biology and agrochemical research. Compounds based on the 1,3-benzoxazol-2(3H)-one scaffold have been identified as key structures in developing novel agrochemicals. Specifically, research into similar synthetic auxin receptor agonists has demonstrated remarkable efficacy in promoting primary root growth in model plants, a critical trait for enhancing crop establishment and yield . The strategic incorporation of iodine atoms and a trifluoromethylbenzoyl group in this molecule suggests potential for high bioactivity and binding affinity, making it a valuable candidate for investigating new plant growth regulators. Furthermore, structurally related benzoxazole compounds are actively explored in pharmaceutical research for their ability to modulate biological signaling pathways, such as inhibiting specific kinase receptors . This compound is presented to the research community as a chemical tool for probing novel mechanisms of action in both agricultural and life science applications. It is supplied For Research Use Only.

Properties

IUPAC Name

5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F3I2NO3/c16-15(17,18)8-3-1-7(2-4-8)13(22)21-11-6-9(19)5-10(20)12(11)24-14(21)23/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTYZTYUNWTFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F3I2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzoxazolone Synthesis and Functionalization

Formation of the Benzoxazolone Skeleton

The benzoxazolone core is typically synthesized from ortho-aminophenol derivatives. Cornforth’s classical method involves cyclocarbonylation of ortho-aminophenol with urea under reflux conditions. For iodinated derivatives, pre-functionalization of the aromatic ring is critical. A plausible pathway begins with 3-amino-4,6-diiodophenol , which can be synthesized via directed iodination of 3-aminophenol using iodine monochloride (ICl) in acetic acid. Subsequent treatment with urea at 160°C yields 5,7-diiodo-1,3-benzoxazol-2(3H)-one.

Introducing the 4-(Trifluoromethyl)Benzoyl Group

The 3-position of benzoxazolone is amenable to N-acylation. Drawing from methods in N-acyl hydroxylamine chemistry, the diiodo-benzoxazolone intermediate undergoes acylation with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine). This step proceeds via nucleophilic attack of the benzoxazolone’s nitrogen on the acyl chloride, forming the target amide bond.

Alternative Route: Sequential Iodination and Cyclization

Early-Stage Iodination

An alternative approach involves iodinating a pre-formed 3-[4-(trifluoromethyl)benzoyl]benzoxazolone. However, the electron-withdrawing nature of the trifluoromethyl and acyl groups deactivates the aromatic ring, complicating direct iodination. Instead, iodination is best performed prior to cyclization.

Synthesis of Diiodinated Ortho-Aminophenol

Starting with 3-nitro-4,6-diiodophenol , partial reduction using zinc dust in acetic acid yields 3-amino-4,6-diiodophenol . This substrate is air-stable and amenable to further functionalization.

Acylative Cyclization

Treatment of 3-amino-4,6-diiodophenol with 4-(trifluoromethyl)benzoyl chloride in dichloromethane forms the N-acyl intermediate. Cyclization is achieved using trichloroacetyl chloride and triethylamine, which promotes O-trichloroacetylation, followed by a para-shift and intramolecular cyclization to yield the benzoxazolone.

Electrochemical Mediation for Mild Conditions

Oxidative Cyclization Using Iodine(III) Mediators

Electrochemical methods offer a green alternative. A protocol adapted from indirect electrosynthesis employs iodine(III) mediators (e.g., bis(trifluoroacetoxy)iodobenzene) to oxidize imine precursors. For this compound, the imine 2-(4-(trifluoromethyl)benzoylideneamino)-4,6-diiodophenol is cyclized under anodic conditions, yielding the benzoxazolone via a proposed nitrenium ion intermediate.

Critical Analysis of Methodologies

Comparison of Routes

Method Yield Conditions Advantages Challenges
Classical Cyclocarbonylation ~60% Reflux, 160°C Simple reagents High temps, sensitive intermediates
Trichloroacetyl-Mediated ~75% Ambient, mild One-pot, regioselective Requires careful handling of acyl chloride
Electrochemical ~70% Room temp, electrochemical Solvent-free, scalable Specialized equipment needed

Regioselectivity and Byproducts

Iodination at positions 5 and 7 is directed by the electron-donating amino group in early-stage synthesis. Competing iodination at other positions is mitigated by steric hindrance from the pre-installed 4-(trifluoromethyl)benzoyl group.

Chemical Reactions Analysis

Types of Reactions

5,7-Diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole core.

    Substitution: Halogen atoms (iodine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5,7-Diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the iodine atoms may facilitate specific interactions through halogen bonding. The benzoxazole core provides a rigid framework that can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

6-(1,3-Thiazol-4-yl)-1,3-Benzoxazol-2(3H)-one Derivatives
  • Core : Shares the benzoxazolone scaffold but substitutes the 6-position with a thiazole ring instead of iodine atoms.
  • Substituents :
    • Thiazole introduces sulfur-based polarity, reducing lipophilicity compared to diiodo groups.
    • Lacks the trifluoromethylbenzoyl group.
  • Bioactivity : Exhibits antimicrobial activity against Micrococcus luteus (MIC = 31.25 μg/mL), highlighting the importance of heterocyclic substituents in bioactivity .
  • Molecular Weight : ~300 g/mol (estimated), significantly lower than the target compound.
5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(4-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (Compound 6l)
  • Core : Benzoxazole fused with a triazole-thione ring.
  • Substituents: Bromine at the 3-position of the phenyl group (smaller and less polarizable than iodine).
  • Molecular Weight : 466.29 g/mol, lower than the target due to bromine’s smaller atomic mass compared to iodine .

Trifluoromethylbenzoyl-Containing Analogues

Ethyl 4-(3-Fluoro-4-(Trifluoromethyl)benzoyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (Compound 238)
  • Core : Pyrrole carboxylate instead of benzoxazolone.
  • Substituents :
    • 3-Fluoro-4-(trifluoromethyl)benzoyl group shares the electron-withdrawing trifluoromethyl motif.
    • Fluorine at position 3 enhances electronegativity but lacks iodine’s steric bulk.
  • Molecular Weight : 497.2 g/mol, comparable to the target compound despite differing cores .

Halogenation Effects

  • Iodine vs. Bromine :
    • Iodine : Higher atomic mass and polarizability enhance van der Waals interactions in biological targets but reduce solubility.
    • Bromine : Smaller size improves solubility but offers weaker halogen bonding .
  • Trifluoromethyl vs. Methyl/Fluoro Groups :
    • Trifluoromethyl groups improve metabolic stability and electron deficiency, favoring interactions with hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-benzoxazolone derivatives?

  • Methodological Answer : Focus on regioselective iodination and benzoylation steps. Use a halogen exchange reaction with NaI in polar aprotic solvents (e.g., DMF) to introduce iodine at positions 5 and 7 of the benzoxazolone core. For benzoylation, employ 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to ensure high yields. Monitor reaction progress via TLC (hexane:EtOAc 3:2) and purify via flash chromatography (silica gel, gradient elution) .
  • Validation : Confirm regiochemistry using 1H^1H-NMR (diiodo substitution reduces aromatic proton signals) and HRMS for molecular weight verification .

Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with programs like ORTEP-3 for 3D visualization and WinGX for data refinement. Key parameters include bond angles around the trifluoromethylbenzoyl group and torsion angles in the benzoxazolone ring to confirm planarity. Resolve iodine atom positions via Fourier difference maps .
  • Data Interpretation : Compare experimental unit cell parameters with theoretical models (e.g., Mercury CCDC) to validate crystallographic assignments .

Q. What spectroscopic techniques are critical for purity assessment and functional group identification?

  • Methodological Answer :

  • 1H^1H-NMR : Identify deshielded protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl).
  • 13C^{13}C-NMR : Confirm carbonyl (C=O, ~170 ppm) and trifluoromethyl (CF3_3, ~125 ppm) signals.
  • FT-IR : Detect C=O stretching (~1750 cm1^{-1}) and C-F vibrations (~1150 cm1^{-1}).
  • HRMS : Use ESI/APCI in positive ion mode for accurate mass determination (±2 ppm error) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of iodine substituents in biological activity?

  • Methodological Answer : Synthesize analogs with iodine replaced by Cl/Br and compare cytotoxicity (e.g., IC50_{50} in cancer cell lines via MTT assay). Use molecular docking (AutoDock Vina) to assess halogen bonding interactions with target proteins (e.g., topoisomerase II). Correlate logP values (iodine increases lipophilicity) with membrane permeability data (Caco-2 assays) .
  • Data Contradiction Analysis : If diiodo derivatives show lower activity than monoiodo analogs, investigate steric hindrance via SC-XRD or molecular dynamics simulations .

Q. What strategies address conflicting data in the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :

  • Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH) to identify oxidation hotspots (e.g., benzoxazolone ring). Stabilize via deuteration at labile positions.
  • Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) to differentiate passive diffusion vs. transporter-mediated uptake. Adjust formulation (e.g., nanocrystal dispersion) if solubility limits absorption .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic sites (e.g., iodine atoms).
  • Solvent Effects : Simulate reaction pathways in DMSO vs. THF using COSMO-RS to predict regioselectivity. Validate with experimental kinetics (UV-Vis monitoring of iodine displacement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.